3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16138187
InChI: InChI=1S/C26H25Cl2N3OS/c1-26(2,3)19-8-5-17(6-9-19)24-29-30-25(31(24)21-11-13-22(32-4)14-12-21)33-16-18-7-10-20(27)15-23(18)28/h5-15H,16H2,1-4H3
SMILES:
Molecular Formula: C26H25Cl2N3OS
Molecular Weight: 498.5 g/mol

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16138187

Molecular Formula: C26H25Cl2N3OS

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole -

Specification

Molecular Formula C26H25Cl2N3OS
Molecular Weight 498.5 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole
Standard InChI InChI=1S/C26H25Cl2N3OS/c1-26(2,3)19-8-5-17(6-9-19)24-29-30-25(31(24)21-11-13-22(32-4)14-12-21)33-16-18-7-10-20(27)15-23(18)28/h5-15H,16H2,1-4H3
Standard InChI Key XMKHWOMHQFFSLT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=C(C=C4)Cl)Cl

Introduction

The compound 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic chemical entity belonging to the 1,2,4-triazole class. This structural framework is widely recognized for its biological and pharmacological relevance, particularly in the development of antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The compound’s unique combination of functional groups—tert-butylphenyl, dichlorobenzyl sulfanyl, and methoxyphenyl moieties—suggests potential applications in medicinal chemistry and drug discovery.

Structural Features

The molecular structure of this compound integrates several key components:

  • Triazole Core: The 1,2,4-triazole ring serves as the central scaffold.

  • Substituents:

    • A tert-butylphenyl group at position 3 contributes to hydrophobic interactions.

    • A dichlorobenzyl sulfanyl group at position 5 enhances lipophilicity and may influence binding affinity with biological targets.

    • A methoxyphenyl group at position 4 introduces electron-donating properties.

These structural features are critical for its physicochemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring: Cyclization reactions between hydrazine derivatives and appropriate carboxylic acid derivatives.

  • Functionalization: Introduction of the tert-butylphenyl and methoxyphenyl substituents via nucleophilic substitution or coupling reactions.

  • Sulfanyl Substitution: Incorporation of the dichlorobenzyl sulfanyl group through thiol-based reactions.

Advanced techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are used to confirm the structure.

Biological Activities

The compound’s diverse substituents suggest potential activity in various therapeutic areas:

Activity TypeMechanism/TargetRelevance
AntimicrobialInhibition of bacterial/fungal enzymesPotential treatment for resistant infections
AnticancerInteraction with kinases or DNACytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of enzymes like COX or LOXReduction of inflammation pathways

Studies on related triazole derivatives have demonstrated promising results in these domains.

Future Directions

To fully explore its potential:

  • Conduct in vitro assays for antimicrobial, anticancer, and anti-inflammatory activities.

  • Perform molecular docking studies to identify binding sites on target proteins.

  • Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion) through animal models.

  • Investigate potential toxicity using standard assays like Daphnia magna bioassays or cytotoxicity profiling.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its versatile structural features and potential biological activities.

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